molecular formula C19H23FN2O B5818105 1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

Cat. No.: B5818105
M. Wt: 314.4 g/mol
InChI Key: SFISXSOEMZXFOK-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features two aromatic rings substituted with fluorine and methoxy groups, respectively, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides. One common method is to react piperazine with 3-fluorobenzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to neurotransmitter receptors, affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
  • 1-[(3-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
  • 1-[(3-fluorophenyl)methyl]-4-[(3-hydroxyphenyl)methyl]piperazine

Uniqueness

1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the specific combination of fluorine and methoxy substituents on the aromatic rings. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFISXSOEMZXFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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